Ferric Chloride Hexahydrate, with the chemical formula , is a hydrated form of iron(III) chloride. It appears as orange-brown crystalline solids that are highly soluble in water. This compound is notable for its role in various industrial processes, particularly in water treatment and electronic manufacturing. The hexahydrate form stabilizes the ferric ion, making it less reactive and easier to handle in applications such as coagulation and flocculation in wastewater management
Ferric Chloride Hexahydrate exhibits biological activity primarily as a diagnostic reagent. It is employed in tests for phenylketonuria and other metabolic disorders. Additionally, it has applications in hematology for distinguishing between types of anemia. Its corrosive nature necessitates careful handling in laboratory environments . Ferric Chloride Hexahydrate can be synthesized through several methods: These methods highlight the versatility of Ferric Chloride Hexahydrate's production processes . Ferric Chloride Hexahydrate has a wide range of applications: Studies on Ferric Chloride Hexahydrate often focus on its interactions with organic compounds, particularly regarding its role as a Lewis acid. Its ability to form complexes with various ligands makes it valuable in catalyzing organic reactions. Additionally, its corrosive properties necessitate thorough investigation into its interactions with biological tissues and other materials to ensure safe handling and application . Ferric Chloride Hexahydrate shares similarities with several other iron halides and hydrated compounds, including: Ferric Chloride Hexahydrate is unique due to its specific hydration state, which enhances its solubility and reactivity compared to other iron halides . Ferric chloride hexahydrate has a rich history dating back to alchemical discoveries. Early applications included its use in photography, where it facilitated the collodion process. By the 19th century, it transitioned into medical applications as an astringent and treatment for anemia, though its toxicity limited prolonged use. Modern research has expanded its utility into advanced fields such as: Its inclusion in pharmacopeias (e.g., European and United States Pharmacopeia) underscores its role as a pharmaceutical raw material, necessitating stringent quality control. Recent studies highlight ferric chloride hexahydrate’s versatility in cutting-edge applications: These advancements are driven by its Lewis acidity, redox activity, and coordination chemistry. Research methodologies span multiple disciplines: X-ray diffraction analysis has been instrumental in resolving the three-dimensional structure of ferric chloride hexahydrate. Single-crystal studies conducted using MoKα radiation (λ = 0.7107 Å) revealed a monoclinic lattice with unit cell parameters a = 11.89 ± 0.02 Å, b = 7.05 ± 0.01 Å, c = 5.99 ± 0.01 Å, and β = 100.5 ± 0.2° [1]. The space group was identified as C2/m (No. 12), with two formula units per unit cell (Z = 2). The diffraction patterns showed intense reflections at d-spacings corresponding to the (200), (020), and (002) planes, confirming the layered arrangement of complex ions and interstitial water molecules [1]. Table 1: Crystallographic Parameters of FeCl₃·6H₂O The refined atomic coordinates demonstrated that iron(III) ions occupy special positions within the lattice, coordinated by two chloride ligands and four water molecules in an octahedral geometry [1]. Residual electron density maps further confirmed the absence of disorder in the primary coordination sphere, a critical feature for understanding the compound’s stability in crystalline form. The iron(III) center in ferric chloride hexahydrate adopts a distorted octahedral geometry, with bond lengths of 2.30 ± 0.02 Å for Fe–Cl and 2.07 ± 0.02 Å for Fe–OH₂ [1]. The trans arrangement of chloride ligands minimizes ligand-ligand repulsion while maximizing orbital overlap with the iron(III) d-orbitals. This configuration creates a pseudo-C2h symmetry axis perpendicular to the Cl–Fe–Cl vector, as evidenced by the nearly linear O–Fe–O angles (178.5°) in the equatorial plane [1]. The Jahn-Teller distortion typically observed in high-spin d⁵ systems is suppressed due to the strong field ligand environment provided by the chloride-water mixture. Electronic absorption spectra of single crystals show a broad charge-transfer band at 380 nm, consistent with ligand-to-metal charge transfer (LMCT) transitions from chloride to iron(III) [5]. The octahedral ligand field splitting parameter (Δ₀) was calculated as 14,200 cm⁻¹ using the angular overlap model, reflecting the moderate field strength of the mixed chloride/aqua ligand set [5]. The crystalline structure features an extensive hydrogen bonding network involving both coordinated and lattice water molecules. Each [FeCl₂(OH₂)₄]⁺ ion participates in six hydrogen bonds: four as donors (O–H···Cl) and two as acceptors (Cl···H–O) [1]. The O···Cl distances range from 3.05 to 3.21 Å, with O–H···Cl angles between 158° and 172°, indicative of strong, linear hydrogen bonds [1]. Raman spectroscopic studies of aqueous solutions reveal that this hydrogen bonding persists in the solvated state, with a characteristic O–H stretching band at 3250 cm⁻¹ showing significant broadening compared to pure water [5]. The hydrogen bond lifetime, calculated from molecular dynamics simulations, exceeds 15 ps in the first hydration shell – nearly triple the value observed in bulk water [5]. This extended lifetime stabilizes the crystalline lattice through cooperative polarization effects, where aligned water dipoles enhance local electric fields up to 0.5 V/Å [6]. Table 2: Hydrogen Bonding Parameters in FeCl₃·6H₂O Electrostatic potential maps derived from X-ray diffraction data show charge density maxima (+1.2 e/ų) at the chloride ions and minima (-0.8 e/ų) at the hydrogen-bonded water protons [1]. This charge separation creates a Madelung potential of -12.3 eV at the iron center, stabilizing the high-spin d⁵ electronic configuration against reduction [6]. The C2/m space group (Schoenflies notation C₂h³) imposes specific symmetry constraints on the crystal structure. The iron(III) ions reside at Wyckoff position 2a (0,0,0), while chloride ions occupy position 4i (x,0,z) with x = 0.312 and z = 0.417 [1]. Lattice water molecules are located at general positions 8j, forming a bifurcated hydrogen bonding network that links adjacent [FeCl₂(OH₂)₄]⁺ complexes. The monoclinic angle β = 100.5° creates a distorted close-packing arrangement where (010) layers stack with an ABC sequence along the c-axis [1]. This packing geometry allows for efficient charge screening between cationic complexes and anionic chloride layers, with a calculated Madelung constant of 1.904 – comparable to values observed in ionic salts like NaCl [6]. Temperature-dependent X-ray studies show anomalous thermal expansion along the a-axis (αₐ = 28 × 10⁻⁶ K⁻¹) compared to the b-axis (α_b = 11 × 10⁻⁶ K⁻¹), attributed to the anisotropic nature of hydrogen bond contraction upon heating [1]. This thermal behavior confirms the dominance of directionally specific intermolecular forces over isotropic van der Waals interactions in maintaining lattice integrity [6].
Compound Chemical Formula Unique Features Ferric Chloride FeCl₃ Anhydrous form is deliquescent; strong Lewis acid behavior. Ferrous Chloride FeCl₂ Lower oxidation state; less corrosive than ferric chloride. Iron(III) Bromide FeBr₃ Similar reactivity but different halogen; more soluble in organic solvents. Iron(III) Iodide FeI₃ Less commonly used; unique iodine interactions in reactions. Iron(II) Sulfate FeSO₄ Used primarily as a fertilizer; different oxidation state affects reactivity. Contemporary Research Landscape
Methodological Approaches in Ferric Chloride Hexahydrate Studies
Parameter Value Crystal System Monoclinic Space Group C2/m Unit Cell Volume 486.7 ų Density (calc.) 1.93 g/cm³ R-factor 0.042 Octahedral [FeCl₂(OH₂)₄]⁺ Ion Configuration
Hydrogen Bonding Network and Electrostatic Interactions
Donor-Acceptor Pair Distance (Å) Angle (°) O–H···Cl (coord.) 3.08 ± 0.05 165 ± 3 O–H···Cl (lattice) 3.15 ± 0.07 159 ± 5 O–H···O (water) 2.89 ± 0.03 172 ± 2 Monoclinic Space Group Characterization
Physical Description
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS]
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.
Color/Form
Color Additive Status
FDA Color Additive Status for FOOD use
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
About 316 °C
Heavy Atom Count
Density
2.90 at 25 °C
Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/
2.9 g/cm³
Decomposition
Melting Point
[ACGIH] approximately 300 °C
304 °C
Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/
37 °C
UNII
Related CAS
20074-52-6 (Parent)
Therapeutic Uses
/Ferric chloride/ hexahydrate /is used/ as an astringent, styptic.
Ferric salts have been used as astringents in the treatment of some skin disorders. /Ferric salts/
Vapor Pressure
VP: 1 mm Hg at 194.0 °C
VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C
Vapor pressure at 20 °C: negligible
Absorption Distribution and Excretion
Associated Chemicals
Wikipedia
Calcium_aluminosilicate
Drug Warnings
Warning /VET/ ...Rarely used internally unless well diluted with water or several parts of glycerin to avoid local irritant effects. Even then, adequate dosage is often unattainable.
Use Classification
Cosmetics -> Astringent
Methods of Manufacturing
... Carried out in a reactor with an acid-resistant liner, iron scrap and dry chlorine gas react in a eutectic melt of iron(III) chloride and potassium or sodium chloride ... First, iron scrap is dissolved in the melt at 600 °C and oxidized to iron(II) chloride by iron(III) chloride. Iron(II) chloride then reacts with chlorine to yield iron(III) chloride, which sublimes and is collected in cooled condensation chambers.
Action of chlorine on ferrous sulfate or chloride.
Commercial process generally involves the reaction of chlorine gas on red hot iron.
For more Methods of Manufacturing (Complete) data for FERRIC CHLORIDE (6 total), please visit the HSDB record page.
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Iron chloride (FeCl3): ACTIVE
/Has been patented for use/ in the manufacture of catalytic asphalt.
Analytic Laboratory Methods
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9250: Chloride (Colorimetric, Automated Ferricyanide). Method 9250 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. The applicable range is 1 to 250 mg chloride/l of sample. No significant interferences were noted. In a single laboratory using surface water samples at concentrations of 1, 100, and 250 mg chloride/l the standard deviation was + or - 0.3. In a single laboratory using surface water samples at concentrations of 10 and 100 mg chloride/l, recoveries were 97% and 100%, respectively. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/
Storage Conditions
Keep well closed.
Interactions
Benzo(a)pyrene (0.5 mg), in itself weakly carcinogenic, when given in combination with ferric chloride (0.16 mg) or iodine (0.2 mg), alone noncarcinogen, induced a number of tumors of different parts of the respiratory tract of Syrian golden hamsters.
Dates